molecular formula C10H14N2 B13890734 (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B13890734
M. Wt: 162.23 g/mol
InChI Key: PNNMNLLCHYHPBH-SNVBAGLBSA-N
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Description

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a pyrrolidin-2-yl group attached at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine typically involves the use of myosmine as a starting material. The process includes several steps such as reduction, cyclization, and purification to obtain the desired enantiomer. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and cost-effectiveness. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .

Scientific Research Applications

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of nicotinoids, which are used as insecticides

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties. Its versatility in various applications, from pharmaceuticals to agrochemicals, sets it apart from other similar compounds .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3/t10-/m1/s1

InChI Key

PNNMNLLCHYHPBH-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=N1)[C@H]2CCCN2

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2

Origin of Product

United States

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